Coffee: DHIFA is a known metabolite of chlorogenic acids, which are abundant in coffee. [, ]
Chemical Reactions Analysis
Microbial degradation: DHIFA is a significant product of the microbial degradation of hesperidin, a flavonoid found in citrus fruits, particularly in the proximal colon. []
Metabolite formation: DHIFA is a key metabolite of chlorogenic acids, undergoing further metabolism in the human body after coffee consumption. [, ]
Applications
Bioavailability studies: DHIFA serves as a key marker for the bioavailability and metabolism of other phenolic compounds, such as hesperidin and chlorogenic acids. [, ] For example, researchers use DHIFA levels in plasma and urine to understand how the human body absorbs and processes these compounds. []
Metabolic pathway elucidation: By tracing DHIFA's presence and levels, researchers gain insights into the metabolic pathways of its precursors. This helps in understanding how the human body breaks down and utilizes various plant-based compounds. [, , ]
Gut microbiota research: DHIFA's formation is closely linked to the activity of gut microbiota. Studies investigating the role of gut bacteria in metabolizing phenolic compounds often focus on DHIFA as a key indicator. [, ]
Food science research: Understanding DHIFA's formation during food processing and digestion can help in optimizing food preparation methods to enhance the bioavailability of beneficial phenolic compounds. []
Related Compounds
Caffeic acid
Relevance: Caffeic acid is structurally similar to 3-hydroxy-4-methoxybenzenepropanoic acid (dihydroisoferulic acid), differing only in the substitution on the aromatic ring. Caffeic acid has two hydroxyl groups, while dihydroisoferulic acid has one hydroxyl and one methoxy group. Studies often investigate these compounds together due to their presence in similar food sources and their shared metabolic pathways [].
Dihydrocaffeic acid
Relevance: Dihydrocaffeic acid is closely related to 3-hydroxy-4-methoxybenzenepropanoic acid (dihydroisoferulic acid) as they are both metabolites of their respective parent hydroxycinnamic acids. Both compounds have a saturated propanoic acid side chain, contributing to their similar metabolic fate. Research often analyzes these compounds together to understand the metabolism and bioavailability of hydroxycinnamic acids [, ].
Hesperetin
Relevance: While not directly structurally related, hesperetin is relevant to 3-hydroxy-4-methoxybenzenepropanoic acid (dihydroisoferulic acid) in the context of bioavailability research. One study used hesperidin, the glycoside form of hesperetin, to validate an in vitro model for assessing polyphenol bioavailability []. This model, involving simulated digestion and Caco-2 cell transport, highlighted the importance of considering microbial degradation and intestinal absorption when studying the bioavailability of polyphenols like dihydroisoferulic acid.
Hydrocaffeic acid
Relevance: Hydrocaffeic acid is relevant to 3-hydroxy-4-methoxybenzenepropanoic acid (dihydroisoferulic acid) because both are formed through the microbial metabolism of hydroxycinnamic acids in the gut []. This highlights the significant role of gut microbiota in the bioavailability and bioactivity of these compounds.
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(R)-(+)-Trityl glycidyl ether is a precursor that has been used in the synthesis of glycerophospholipids, as well as compounds with antiviral and antimalarial activities.